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molecular formula C12H7N3O3 B8578181 5-Nitro-2-pyridin-4-yl-benzooxazole

5-Nitro-2-pyridin-4-yl-benzooxazole

Cat. No. B8578181
M. Wt: 241.20 g/mol
InChI Key: ZXCJCJNDWPBOSV-UHFFFAOYSA-N
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Patent
US07517873B2

Procedure details

To a solution of 2.03 g (0.00842 mole) of 5-nitro-2-pyridin-4-yl-benzooxazole (R. D. Haugwitz, et al., J. Med. Chem., 1982, 25, 969-74.) in methanol (150 mL) was added 0.2 g of 10% palladium on carbon catalyst. The mixture was hydrogenated on a Parr hydrogenator at 50 psi for 2 hours. The catalyst was filtered off and the solution was concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with dichloromethane-methanol (100:0-80:20), to give 0.5 g of 2-pyridin-4-yl-benzooxazol-5-ylamine. HRMS (ES+) m/z Calcd for C12H9N3O+H [(M+H)+]: 212.0819. Found: 212.0818.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[N:9][C:8]=2[CH:18]=1)([O-])=O>CO.[Pd]>[N:15]1[CH:14]=[CH:13][C:12]([C:10]2[O:11][C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:18][C:8]=3[N:9]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C2=CC=NC=C2)C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-methanol (100:0-80:20)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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